N-Cyclohexyl aspartic acid
CAS No.:
Cat. No.: VC18497157
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17NO4 |
---|---|
Molecular Weight | 215.25 g/mol |
IUPAC Name | 2-(cyclohexylamino)butanedioic acid |
Standard InChI | InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15) |
Standard InChI Key | ZFYIQPIHXRFFCZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)NC(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
N-Cyclohexyl aspartic acid (C₁₀H₁₇NO₄; molecular weight 215.25 g/mol) features a cyclohexylamine moiety conjugated to the α-amino group of aspartic acid. Its IUPAC name is N-cyclohexyl-L-aspartic acid, with the systematic name 2-(cyclohexylamino)butanedioic acid. The compound’s stereochemistry is critical, as enzymatic synthesis preferentially yields the L-enantiomer .
Key Chemical Data
The cyclohexyl group enhances lipophilicity (LogP ≈ 4.7) , making it suitable for membrane permeability studies in drug design .
Synthesis and Enantioselective Production
Biocatalytic Hydroamination
The engineered methylaspartate ammonia lyase (MAL-Q73A) and ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) enable asymmetric synthesis via fumarate hydroamination :
Reaction Mechanism:
Optimized Conditions:
EDDS lyase outperforms MAL-Q73A in substrate promiscuity, accepting heterocyclic amines (e.g., tetrahydrofuranyl) with retained stereocontrol .
Chemocatalytic Approaches
Masked acyl cyanide (MAC) reagents coupled with cinchona alkaloid catalysts offer alternative routes, though yields (≤50%) and enantioselectivity (≤97.5:2.5 er) lag behind enzymatic methods .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
N-Cyclohexyl aspartic acid weakly inhibits carbamyl phosphate synthetase (CPS-I), a urea cycle enzyme, with IC₅₀ >10 mM . Comparatively, N-allyl derivatives show 10-fold higher potency, suggesting the cyclohexyl group’s steric bulk reduces target engagement .
Neurochemical Interactions
While N-acetyl-L-aspartic acid (NAA) modulates neuronal metabolism , N-cyclohexyl aspartic acid’s role remains underexplored. Structural analogs are implicated in mitigating excitotoxicity in traumatic brain injury, though clinical trials show equivocal efficacy .
Pharmaceutical and Industrial Applications
Drug Precursors
The compound serves as a chiral intermediate for:
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Peptidomimetics: Cyclohexylamide moieties enhance protease resistance .
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Sweeteners: Structural analogs (e.g., aspartame derivatives) exploit stereochemical precision .
Material Science
Tetraethyl ester derivatives (e.g., CAS 136210-32-7) act as crosslinkers in polymer synthesis, leveraging dual carboxylate groups for covalent network formation .
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